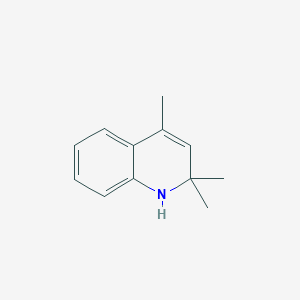

2,2,4-Trimethyl-1,2-dihydroquinoline

説明

Significance of Dihydroquinoline Frameworks in Chemical and Biological Research

Dihydroquinoline scaffolds are a prominent class of heterocyclic compounds that are integral to both chemical and biological research. Their significance stems from their presence in a wide array of natural products and biologically active molecules. These frameworks are recognized for their diverse pharmacological activities, including but not limited to, antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The versatility of the dihydroquinoline nucleus allows for a wide range of chemical modifications, making it a valuable building block in the synthesis of complex molecular architectures and novel therapeutic agents. The continued exploration of dihydroquinoline derivatives fuels the discovery of new compounds with potential applications in medicine and materials science.

Overview of 2,2,4-Trimethyl-1,2-dihydroquinoline (B116575) within Contemporary Chemical Science

This compound, commonly abbreviated as TMQ, is a notable member of the dihydroquinoline family. chembroad.com Historically known as acetone-anil, this compound is primarily recognized for its potent antioxidant properties. chembroad.com In contemporary chemical science, TMQ is extensively utilized as a stabilizer in the polymer industry, particularly for rubbers and some plastics. chembroad.com Its ability to mitigate degradation caused by oxidative processes makes it a crucial additive in extending the lifespan and maintaining the performance of various materials. chembroad.com Beyond its industrial importance as an antioxidant, this compound also serves as a versatile synthetic intermediate in the preparation of other valuable chemical entities. google.comgoogle.com

Synthesis and Chemical Properties

The synthesis and an understanding of the chemical characteristics of this compound are fundamental to its application.

Synthesis of this compound

The primary industrial synthesis of this compound involves the poly-condensation reaction between aniline (B41778) and acetone (B3395972). chembroad.com This reaction is typically carried out at elevated temperatures in the presence of an acid catalyst. Various acid catalysts have been employed, including hydrochloric acid, iodine, and a combination of hydrogen fluoride (B91410) and boron trifluoride, with the latter being reported to enhance the yield of the monomeric form. google.com The reaction mechanism can proceed through the formation of a Schiff base, followed by cyclization. asianpubs.org It is important to note that the commercial product is often a complex mixture of oligomers, including dimers, trimers, and tetramers, which can influence its physical and chemical properties. chembroad.com

Chemical and Physical Properties of this compound

This compound is a solid at room temperature and can appear as a light tan powder. amazonaws.com It is characterized by its molecular formula, C12H15N, and a molar mass of 173.259 g·mol−1. wikipedia.org Key physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C12H15N |

| Molar Mass | 173.259 g·mol−1 |

| Appearance | Solid, light tan powder |

| Melting Point | 48 °C |

| Boiling Point | 260 °C |

| Density | 1.042 g/cm³ at 20°C |

| Solubility in Water | 1 mg/L |

Note: Some properties may vary depending on the degree of polymerization.

Applications in Polymer Science

The most prominent application of this compound is within the field of polymer science, where it functions as a highly effective anti-degradation agent.

Role as an Antioxidant and Anti-degradation Agent

Unsaturated polymers, such as natural and synthetic rubbers, are susceptible to degradation from exposure to heat, light, oxygen, and ozone. somaiya.edu.in This degradation can lead to a loss of physical properties and a reduced service life of the material. This compound acts as a chain-breaking antioxidant, effectively interrupting the oxidative processes that lead to the breakdown of polymer chains. chembroad.com It functions by neutralizing free radicals that are generated during oxidation, thereby preserving the structural integrity of the rubber. chembroad.com Its polymeric nature contributes to low volatility, making it a persistent and long-term heat-protection agent. chembroad.com

Performance in Different Polymer Systems

This compound is utilized in a variety of elastomer systems, including natural rubber, styrene-butadiene rubber (SBR), and nitrile-butadiene rubber (NBR). asianpubs.org Its effectiveness can be quantified by measuring the retention of mechanical properties after aging. For instance, in natural rubber formulations, the addition of TMQ has been shown to significantly improve the retention of tensile strength and elongation at break after hot air aging. amazonaws.com The following table illustrates the impact of varying concentrations of TMQ on the physical properties of natural rubber after aging.

| TMQ Concentration (phr) | Retention of Tensile Strength (%) | Retention of Elongation at Break (%) |

| 0 | 55 | 62 |

| 0.5 | 96 | 88 |

| 1.0 | 95 | 87 |

| 1.5 | 94 | 86 |

| 2.0 | 93 | 85 |

| 2.5 | 92 | 84 |

Data adapted from a study on the optimization of TMQ in natural rubber vulcanizates. amazonaws.com

Role in Organic Synthesis

Beyond its use in the polymer industry, this compound serves as a valuable precursor in the synthesis of other organic molecules.

Use as a Building Block for Heterocyclic Compounds

The dihydroquinoline core of this compound can be chemically modified to create a variety of other heterocyclic systems. It has been used as a starting material for the synthesis of fungicides, biocides, and dyes. chemotechnique.se For example, derivatives of this compound have been utilized in the preparation of more complex molecules with potential biological activities. mdpi.com

Synthesis of Functional Derivatives

Researchers have explored the synthesis of functional derivatives of this compound to enhance its properties or introduce new functionalities. For instance, novel antioxidants based on polymerized this compound have been synthesized and evaluated. researchgate.net Furthermore, studies have focused on designing eco-friendly derivatives with increased antioxidant activity. nih.gov

Other Industrial Applications

The utility of this compound extends to other industrial sectors.

Applications in Materials Science

In the realm of materials science, this compound has been incorporated into various materials to enhance their properties. An example of this is its use in the preparation of sound insulation materials, where it is a component in a nitrile rubber-based composite. echemi.com Additionally, it has been investigated as an additive in asphalt (B605645) to improve its resistance to aging. mdpi.com

Applications in Analytical Chemistry

The direct application of this compound in analytical chemistry is not widely documented in scientific literature. However, the broader class of quinoline (B57606) derivatives has been explored for use in the development of chemical sensors. nih.govmdpi.com These sensors can be designed to detect various analytes, but specific applications utilizing the this compound isomer are not prominent.

Structure

3D Structure

特性

IUPAC Name |

2,2,4-trimethyl-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-8,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRLMGFXSPUZNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=CC=CC=C12)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31014-67-2, 26780-96-1 | |

| Record name | Quinoline, 1,2-dihydro-2,2,4-trimethyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31014-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4-Trimethyl-1,2-dihydroquinoline polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26780-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0025070 | |

| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-dihydro-2,2,4-trimethylquinoline appears as dark cloudy copper-colored or yellow liquid. Odorless. (NTP, 1992), Other Solid, Light tan powder; mp = 120 deg C; [HSDB] Dark cloudy copper-colored or yellow liquid; mp = 26-27 deg C; [CAMEO] Amber or brown granules; mp = 80-100 deg C; [Redox MSDS] | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinoline, 1,2-dihydro-2,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

491 to 500 °F at 743 mmHg (NTP, 1992) | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

214 °F (NTP, 1992), 101 °C | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.03 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.08 @ 25 °C | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIGHT TAN POWDER | |

CAS No. |

147-47-7, 26780-96-1 | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2,4-Trimethyl-1,2-dihydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(2,2,4-trimethyl-1,2-dihydroquinoline) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026780961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetone anil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 1,2-dihydro-2,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline, oligomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-dihydro-2,2,4-trimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0553M374Q3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

79 to 81 °F (NTP, 1992), 120 °C | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Mechanisms of 2,2,4 Trimethyl 1,2 Dihydroquinoline

Classical and Modified Approaches to 2,2,4-Trimethyl-1,2-dihydroquinoline (B116575) Synthesis

The foundational methods for synthesizing TMQ have been subject to numerous modifications to improve yield, selectivity, and reaction conditions.

Aniline-Acetone Condensation Pathways

The most common method for producing this compound is the condensation reaction between aniline (B41778) and an acetone (B3395972) source. google.com This reaction can utilize acetone, diacetone alcohol, or mesityl oxide. google.com The process is complex and can lead to a significant number of side products, which impacts the selectivity for the desired TMQ. researchgate.net The reaction is typically conducted at elevated temperatures, ranging from 80°C to 150°C, in the presence of an acid catalyst. google.com

The mechanism of this reaction involves several steps. Under acidic conditions, acetone can undergo self-condensation to form mesityl oxide. Aniline then reacts with mesityl oxide or directly with acetone in a series of steps that include Schiff base formation, tautomerization, and eventual cyclization to form the dihydroquinoline ring. The high reactivity of the starting materials under acidic conditions and at elevated temperatures contributes to the formation of various by-products, including isomers of TMQ. researchgate.net

Skraup Cyclization and Related Quinoline (B57606) Synthesis Methods

The Skraup reaction and its modifications represent a classical approach to quinoline synthesis that can be adapted for this compound. researchgate.net The traditional Skraup synthesis involves the reaction of an aniline with a carbonyl compound, often in the presence of a dehydrating agent and an oxidizing agent. lookchem.com For TMQ synthesis, this involves the reaction of aniline with acetone. lookchem.comhristov.com

Historically, these reactions required harsh conditions, such as high temperatures (around 145°C) and long reaction times (2-3 days), often under pressure and using iodine as a catalyst. lookchem.com These demanding conditions have prompted investigations into more efficient methods. lookchem.com

Catalytic Systems and Their Development in this compound Synthesis

Homogeneous Acid Catalysis (e.g., Bi(OTf)₃, Sc(OTf)₃)

Homogeneous acid catalysts have been effectively employed in the synthesis of TMQ. Lanthanide triflates, such as scandium triflate (Sc(OTf)₃), have shown considerable promise. lookchem.comgoogle.com For instance, the reaction of anilines with acetone in the presence of Sc(OTf)₃ at room temperature can produce the desired dihydroquinolines in good to excellent yields (59-98%). lookchem.com Bismuth(III) triflate (Bi(OTf)₃) is another effective Lewis acid catalyst that can promote similar transformations. nih.govrsc.org

Other homogeneous catalysts that have been utilized include combinations like hydrogen fluoride (B91410) and boron trifluoride, as well as boron trifluoride etherate (BF₃·O(C₂H₅)₂), aluminum bromide (AlBr₃), and hydrochloric acid (HCl). google.comgoogle.com While effective, many of these catalysts are corrosive and can generate significant waste, prompting the search for more environmentally benign alternatives. google.com

Table 1: Comparison of Homogeneous Catalysts in this compound Synthesis

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Sc(OTf)₃ | Aniline, Acetone | Room Temperature | 59-98% | lookchem.com |

| HF/BF₃ | Aniline, Acetone derivative | 80-150°C | High | google.com |

| BF₃·O(C₂H₅)₂ | Aniline, Acetone | <50°C | - | google.com |

| AlBr₃ | Aniline, Acetone | <50°C | - | google.com |

| HCl | Aniline, Acetone | <50°C | - | google.com |

Heterogeneous Catalysis (e.g., Metal-Modified 12-Tungstophosphoric Acid, Zeolites, MOF-199, POSS-SO₃H)

To overcome the drawbacks of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. These heterogeneous catalysts are generally easier to separate from the reaction mixture, are often reusable, and can be less corrosive. researchgate.net

Examples of heterogeneous catalysts investigated for TMQ synthesis include:

Metal-Modified 12-Tungstophosphoric Acid (TPA): Zn²⁺-, Sn²⁺-, and Cu²⁺-exchanged TPA supported on γ-Al₂O₃ have been synthesized and used for the condensation of aniline with acetone. researchgate.net

Zeolites: Micro-meso-macroporous H-Y-MMM zeolite has been employed as a catalyst for the reaction of aniline with acetone at temperatures ranging from 60–230°C. google.com

Metal-Organic Frameworks (MOFs): MOF-199 has been utilized as a catalyst for the solvent-free, one-pot synthesis of 1,2-dihydroquinolines from anilines and acetone. acs.org

Polyhedral Oligomeric Silsesquioxane functionalized with sulfonic acid group (POSS-SO₃H): This solid acid catalyst has been used in the Skraup cyclization of aniline and acetone under solvent-free conditions. hristov.com

Table 2: Overview of Heterogeneous Catalysts for this compound Synthesis

| Catalyst | Type | Reaction | Key Features | Reference |

|---|---|---|---|---|

| Metal-Modified TPA | Supported Heteropolyacid | Aniline-acetone condensation | Microwave-assisted hydrothermal synthesis | researchgate.net |

| H-Y-MMM Zeolite | Zeolite | Aniline-acetone condensation | Micro-meso-macroporous structure | google.com |

| MOF-199 | Metal-Organic Framework | Aniline-acetone condensation | Solvent-free, one-pot synthesis | acs.org |

| POSS-SO₃H | Functionalized Silsesquioxane | Skraup cyclization | Solvent-free conditions | hristov.com |

Green Chemistry Approaches and Solvent-Free Reaction Conditions

In line with the principles of green chemistry, there is a significant push to develop more environmentally friendly methods for TMQ synthesis. longdom.org A key focus has been the implementation of solvent-free reaction conditions, which reduces waste and simplifies product purification. hristov.comlongdom.org

The use of heterogeneous catalysts like POSS-SO₃H and MOF-199 facilitates solvent-free synthesis. hristov.comacs.org For example, the POSS-SO₃H catalyzed Skraup cyclization of aniline with acetone can be performed at different temperatures without the need for a solvent. hristov.com Similarly, MOF-199 has been shown to be an effective catalyst for the solvent-free synthesis of 1,2-dihydroquinolines. acs.org Microwave-assisted synthesis has also been explored as a way to accelerate the Skraup cyclization and shorten reaction times from hours or days to just one hour, although the impact on yield may vary. lookchem.com

Mechanistic Investigations of this compound Formation

The synthesis of this compound (TMQ) is a significant industrial process, and understanding its reaction mechanism is crucial for optimizing production. The formation of TMQ from the reaction of aniline with acetone or its derivatives is a complex process involving several proposed intermediates and pathways. google.comresearchgate.net

Proposed Reaction Pathways (e.g., Schiff Base Intermediates, Iso-propylidene Acetone Pathways)

Two primary mechanistic pathways are proposed for the formation of this compound. researchgate.net

The first pathway involves the direct condensation of aniline and acetone to form a Schiff base (N-phenyl-2-propanimine). researchgate.net This intermediate then undergoes further reactions, including cyclization, to yield the final TMQ monomer. researchgate.net

The second proposed pathway begins with the self-condensation of two acetone molecules to form mesityl oxide (often referred to as iso-propylidene acetone). researchgate.net Mesityl oxide then condenses with aniline to form the dihydroquinoline ring structure. google.comresearchgate.net Another variation of this pathway suggests that acetone first forms diacetone alcohol, which then dehydrates to mesityl oxide before reacting with aniline. researchgate.net

A study investigating the reaction mechanism proposed that under acidic conditions, the oxygen atom of iso-propylidene acetone combines with a hydrogen ion to form a positively charged enol structure. researchgate.net Separately, aniline and acetone can undergo a nucleophilic addition to form an N-isopropyl aniline fork intermediate. researchgate.net Two of these intermediates can then add to an aniline molecule, followed by cyclization under acidic conditions and the elimination of a portion of aniline to produce the this compound monomer. researchgate.net

Kinetic Studies and Reaction Rate Determination (e.g., Langmuir–Hinshelwood–Hougen–Watson Mechanism)

Kinetic studies are essential for understanding the rate of reaction and the factors that influence it. While specific kinetic studies detailing the Langmuir–Hinshelwood–Hougen–Watson (LHHW) mechanism for this compound synthesis are not extensively detailed in the provided results, the LHHW model is frequently applied to similar heterogeneous catalytic reactions. researcher.life This model is particularly relevant for reactions like the synthesis of alkylated aniline derivatives, where it has been successfully used to describe the reaction kinetics. researcher.life The LHHW mechanism assumes that reactants adsorb onto the catalyst surface, react, and then the products desorb. The rate of reaction is then dependent on the concentrations of the adsorbed species. For complex reactions such as TMQ synthesis, the LHHW model can help to elucidate the roles of different reactants and catalyst sites.

Process Optimization and Engineering for this compound Production

Optimizing the production of this compound involves careful control of reaction parameters and the application of advanced process design methodologies to enhance yield and product quality. The commercial product is often a mixture of oligomers, including dimers, trimers, and tetramers, and the quality is frequently determined by the content of these oligomers. researchgate.net

Influence of Reaction Parameters (e.g., Temperature, Catalyst Loading, Reactant Ratios)

The yield and selectivity of this compound synthesis are significantly influenced by several key reaction parameters.

| Parameter | Influence on Reaction | Source |

| Temperature | The reaction is typically carried out at elevated temperatures, with a range of 80°C to 150°C being cited for a process using a hydrogen fluoride and boron trifluoride catalyst. google.com Another method using a micro-meso-macroporous zeolite H-Y-MMM catalyst specifies a temperature range of 60–230 °C. google.com | google.comgoogle.com |

| Catalyst Loading | The amount of catalyst used is a critical factor. For the hydrogen fluoride and boron trifluoride catalyst system, the total amount is specified as 0.005 to 0.1 mole per mole of aniline. google.com In a process utilizing a micro-meso-macroporous zeolite H-Y-MMM catalyst, the concentration is noted to be between 5–20 %. google.com | google.comgoogle.com |

| Reactant Ratios | The molar ratio of reactants, specifically aniline to acetone, can impact the product yield. One study noted that a molar ratio of aniline to acetone of 1:600 resulted in a 65% yield of this compound. google.com | google.com |

| Reaction Time | The duration of the reaction also plays a role in the final product yield. A method using a specific zeolite catalyst indicates a reaction time of 6–23 hours. google.com | google.com |

Structural Modifications and Derivative Synthesis of 2,2,4 Trimethyl 1,2 Dihydroquinoline

Directed Synthesis of Functionalized 2,2,4-Trimethyl-1,2-dihydroquinoline (B116575) Analogs

The synthesis of functionalized TMQ analogs involves targeted chemical reactions to introduce specific substituent groups onto the dihydroquinoline core. These reactions are designed to yield derivatives with tailored properties for various applications.

The introduction of a hydroxyl group, particularly at the 6-position of the dihydroquinoline ring, has been a significant focus of research due to the enhanced antioxidant and biological activities of the resulting compounds. nih.govmdpi.com The synthesis of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline is commonly achieved through the dealkylation of its corresponding alkoxy derivative, 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (ethoxyquin). researchgate.net

A prevalent method for this transformation involves the use of strong acids, such as hydrobromic acid or boron tribromide. researchgate.netchemicalbook.com When ethoxyquin (B1671625) is refluxed with hydrobromic acid, the ethyl ether linkage is cleaved, yielding the desired 6-hydroxy derivative. researchgate.net Similarly, treatment of ethoxyquin with boron tribromide in a suitable solvent like dichloromethane (B109758) at low temperatures also effectively removes the ethyl group to produce 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline. chemicalbook.com

This synthetic approach allows for the conversion of a commercially available compound, ethoxyquin, into a more potent antioxidant derivative. The presence of the hydroxyl group is believed to contribute significantly to the radical-scavenging properties of the molecule. nih.govmdpi.com

Modification at the nitrogen atom of the dihydroquinoline ring, specifically through N-substitution and N-acylation, has been explored to modulate the compound's properties. The synthesis of these derivatives typically involves the reaction of this compound with appropriate acylating or alkylating agents.

For the synthesis of 1-benzoyl-2,2,4-trimethyl-1,2-dihydroquinoline , the parent TMQ can be reacted with benzoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. This reaction leads to the formation of an amide linkage at the N-1 position.

Similarly, 1-acetyl-2,2,4-trimethyl-1,2-dihydroquinoline can be prepared by reacting TMQ with acetyl chloride or acetic anhydride. The reaction introduces an acetyl group onto the nitrogen atom, altering the electronic properties and steric environment around the nitrogen.

These N-acyl derivatives are of interest for their potential to influence the antioxidant activity and metabolic stability of the parent compound.

Alkyl and alkoxy derivatives of this compound are important compounds, with 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (ethoxyquin) being a well-known antioxidant. The synthesis of such derivatives often starts from substituted anilines.

The classical synthesis of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline involves the reaction of p-phenetidine (B124905) (4-ethoxyaniline) with acetone (B3395972) in the presence of an acid catalyst, such as iodine or a sulfonic acid. hristov.com This reaction is a variation of the Skraup synthesis of quinolines.

The general synthesis of this compound and its ring-substituted alkyl and alkoxy derivatives proceeds through the condensation of an appropriate aniline (B41778) with acetone or another suitable ketone. hristov.comgoogle.com The reaction conditions, including temperature, catalyst, and reaction time, can be optimized to maximize the yield of the desired dihydroquinoline. google.com

Structure-Activity Relationship (SAR) Studies in this compound Derivatives

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological or chemical activity. For this compound derivatives, SAR studies have primarily focused on their antioxidant properties.

Research has shown that the introduction of a hydroxyl group at the 6-position of the dihydroquinoline ring significantly enhances its antioxidant activity. nih.gov This is attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to free radicals, thereby neutralizing them. The resulting phenoxyl radical is stabilized by resonance within the aromatic ring.

Computational studies, such as those using density functional theory (DFT), have been employed to predict the antioxidant efficacy of various TMQ derivatives. These studies have suggested that hydroxylation at multiple sites on the aromatic ring can lead to a significant increase in antioxidant activity compared to the parent TMQ molecule.

The presence and position of alkyl groups on the dihydroquinoline ring also play a role in the molecule's antioxidant capacity and its physical properties, such as solubility and volatility. wikipedia.org

Polymerization and Oligomerization Investigations of this compound

This compound can undergo polymerization and oligomerization, typically under acidic conditions, to form a mixture of dimers, trimers, and higher oligomers. wikipedia.orgasianpubs.org This polymeric form is often referred to as poly(this compound) or PMDQ.

The polymerization of this compound is generally an acid-catalyzed process. google.comasianpubs.org Strong protic acids like hydrochloric acid or Lewis acids such as boron trifluoride can be used to initiate the polymerization. google.com The reaction mechanism is believed to proceed via a cationic polymerization pathway. wikipedia.orgyoutube.com

The initiation step involves the protonation of the monomer, leading to the formation of a carbocation intermediate. researchgate.net This reactive species then attacks another monomer molecule in the propagation step, leading to the growth of the polymer chain. wikipedia.org Chain transfer and termination reactions can also occur, leading to a distribution of oligomers with varying chain lengths. asianpubs.orgwikipedia.org

The synthesis of PMDQ often occurs concurrently with the synthesis of the TMQ monomer itself, especially when the reaction is carried out under harsh acidic conditions and at elevated temperatures. asianpubs.org The resulting product is typically a complex mixture of the monomer and its oligomers. wikipedia.org The degree of polymerization can be influenced by the reaction conditions, including the type and concentration of the acid catalyst, temperature, and reaction time. google.com

The polymeric form of TMQ is valued for its antioxidant properties, particularly in industrial applications such as rubber stabilization, due to its lower volatility and reduced migration compared to the monomer. hristov.comwikipedia.org

Interactive Data Table of Synthesized this compound Derivatives

| Derivative Name | Structure | Synthesis Method | Key Application/Property |

| 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | OH group at C6 | Dealkylation of ethoxyquin | Enhanced antioxidant |

| 1-benzoyl-2,2,4-trimethyl-1,2-dihydroquinoline | Benzoyl group at N1 | Acylation with benzoyl chloride | Modified antioxidant |

| 1-acetyl-2,2,4-trimethyl-1,2-dihydroquinoline | Acetyl group at N1 | Acylation with acetyl chloride | Modified antioxidant |

| 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline | Ethoxy group at C6 | Reaction of p-phenetidine and acetone | Antioxidant |

| Poly(this compound) | Polymer of TMQ | Acid-catalyzed polymerization | Industrial antioxidant |

Characterization of Oligomeric Species (e.g., Dimers, Trimers, Tetramers)

The synthesis of this compound (TMQ) from aniline and acetone typically does not yield a single monomeric compound. Instead, the reaction leads to a complex mixture of oligomers. wikipedia.orggoogle.com The commercial product, commonly referred to as polymerized TMQ, is a resinous material consisting of a distribution of dimers, trimers, tetramers, and higher molecular weight species. wikipedia.orggoogle.com The characterization of these oligomeric species is crucial as their relative proportions influence the physical and chemical properties of the final product.

Research and commercial specifications indicate that the oligomeric composition is a key quality parameter. For instance, certain high-performance grades of polymerized TMQ are characterized by a high content of specific oligomers. One such product is specified to contain a total of 70% or more of dimer and trimer species combined, as quantified by High-Performance Liquid Chromatography (HPLC). sennics.com

The primary methods for characterizing these oligomeric mixtures involve chromatographic techniques and molecular weight analysis.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is a principal technique for separating and quantifying the individual components of the TMQ oligomer mixture. By using reference standards, HPLC can determine the percentage content of the monomer, dimer, and trimer within a sample. sennics.com

Molecular Weight Distribution: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is widely employed to determine the molecular weight distribution of the oligomeric mixture. lcms.czintertek.com GPC separates molecules based on their hydrodynamic volume, allowing for the determination of key parameters such as:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the molecular weight of each chain in determining the average molecular weight.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI value greater than 1 signifies a mixture of polymer chains of different lengths.

These GPC parameters are essential for quality control and for understanding how the oligomer distribution affects the performance of TMQ as an antioxidant. intertek.com

Structural Identification: While the commercial product is a mixture, specific oligomeric structures have been investigated. Mass spectrometry (MS) is a vital tool for identifying the molecular weights of the different oligomeric species present in the mixture. The monomer of this compound has a molecular weight of approximately 173.26 g/mol . chemicalbook.com Therefore, oligomers would be expected to have molecular weights that are multiples of this monomer unit, adjusted for the bonding between them.

One potential dimer structure that has been identified is 6,6'-Methylene bis(this compound). nih.gov This structure involves two TMQ units linked by a methylene (B1212753) bridge. Other research has suggested different arrangements, such as "side by side" dimer configurations. researchgate.net The definitive characterization of each specific oligomer (dimer, trimer, etc.) often requires isolation of the individual species followed by analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to elucidate the precise bonding and stereochemistry.

The tables below summarize the characteristics of the oligomeric mixture and the properties of an identified potential dimer.

| Parameter | Description / Value | Analytical Method |

|---|---|---|

| Physical Form | Yellowish to amber or brown resinous pellets, flakes, or powder. chemicalbook.com | Visual Inspection |

| Composition | A complex mixture of monomer, dimers, trimers, and tetramers. wikipedia.org | HPLC, GPC |

| Dimer & Trimer Content | Can be ≥ 70% in certain high-performance grades. sennics.com | HPLC |

| Melting Range | Typically a range, e.g., 86-95 °C, indicative of a mixture. google.com | Differential Scanning Calorimetry (DSC) / Melting Point Apparatus |

| Molecular Weight Distribution | Characterized by Mn, Mw, and Polydispersity Index (PDI). intertek.com | Gel Permeation Chromatography (GPC) |

| Property | Value |

|---|---|

| Chemical Formula | C25H30N2 nih.gov |

| Molecular Weight | 358.5 g/mol nih.gov |

| IUPAC Name | 6,6'-Methylenebis(1,2-dihydro-2,2,4-trimethylquinoline) nih.gov |

Advanced Applications in Materials Science and Polymer Chemistry of 2,2,4 Trimethyl 1,2 Dihydroquinoline

Antioxidant Efficacy and Stabilization Mechanisms in Polymeric Systems

The unsaturation present in the polymer chains of many natural and synthetic rubbers renders them susceptible to degradation from various factors, including heat, oxygen, and metal ions. yushengmax.com TMQ provides robust protection against these degradation pathways through several key mechanisms.

TMQ is a highly effective, general-purpose antioxidant for a wide array of elastomers. yushengmax.com Its polymeric structure results in low volatility and slow migration within the rubber, preventing it from blooming to the surface and ensuring long-term protection. yushengmax.com It is particularly noted for its efficacy in providing heat stability. While it offers excellent protection against thermal and oxidative aging, it provides less protection against flex cracking and is not an effective antiozonant. wikipedia.org For comprehensive protection in applications like tires, it is frequently used in combination with other antidegradants such as p-phenylenediamine (B122844) derivatives. wikipedia.orgyushengmax.com

Table 1: Elastomers Stabilized by TMQ

| Elastomer Type | Reference(s) |

| Natural Rubber (NR) | asianpubs.org |

| Styrene-Butadiene Rubber (SBR) | asianpubs.orgresearchgate.net |

| Nitrile Rubber (NBR) | shanghaichemex.com |

| Chloroprene Rubber (CR) | asianpubs.org |

| Isoprene Rubber (IR) | shanghaichemex.com |

| Butadiene Rubber (BR) | shanghaichemex.com |

| Ethylene Propylene Diene Monomer (EPDM) | wikipedia.orgresearchgate.net |

The primary antioxidant mechanism of TMQ involves interrupting the auto-oxidation cycle of polymers. chembroad.com Oxidation initiates the formation of free radicals, which propagate a chain reaction leading to the degradation of the material. chembroad.com As an aminic antioxidant, TMQ functions as a radical scavenger. joss.nl The mechanism involves the donation of a hydrogen atom from its amine group to reactive peroxy radicals. This action terminates the degradation chain reaction by forming a stable nitroxide radical, which can effectively scavenge other free radicals. chembroad.com This process prevents the propagation of oxidative damage, thereby preserving the physical and mechanical properties of the elastomer. chembroad.com

TMQ demonstrates exceptional performance in protecting rubber from degradation caused by both high temperatures (thermal aging) and the presence of metal ions (catalytic oxidation). asianpubs.org Its high molecular weight contributes to its persistence, offering long-term resistance to thermal aging. asianpubs.org Furthermore, TMQ has a strong inhibitory effect on oxidation catalyzed by heavy metals like copper and nickel. yushengmax.comshanghaichemex.com This dual-protection capability makes it a crucial additive in rubber products exposed to harsh operational conditions. asianpubs.org

Research on Styrene-Butadiene Rubber (SBR) composites has quantified the effectiveness of TMQ. In thermo-oxidative aging tests, SBR samples containing TMQ retained a significantly higher percentage of their mechanical properties compared to unstabilized samples.

Table 2: Retained Tensile Strength in SBR Vulcanizates After 7 Days of Thermo-Oxidative Aging

| Vulcanizate Sample | Retained Tensile Strength (%) | Reference(s) |

| Blank (No Antioxidant) | 50.27 | researchgate.net |

| With Commercial TMQ | 71.97 | researchgate.net |

Performance Enhancement in Specific Material Formulations

The stabilizing properties of TMQ are leveraged to enhance the durability and service life of a variety of materials, from complex composites to everyday products.

In the tire industry, TMQ is a widely used primary antioxidant for manufacturing products such as passenger, truck, and bus tires. shanghaichemex.com It is valued for its ability to protect rubber compounds from oxidative degradation at both ambient and elevated temperatures. shanghaichemex.com

TMQ has also found a critical application in polymer-modified asphalt (B605645). Natural rubber, when used to modify bitumen, is prone to degradation and aging, which can compromise road performance. mdpi.com The addition of TMQ to crepe rubber-modified asphalt significantly enhances the mixture's resistance to aging. mdpi.comscientific.net Studies have shown that TMQ reduces oxidative hardening and weight loss in asphalt during short-term aging tests (Rolling Thin Film Oven Test) and improves long-term durability. mdpi.com Research indicates that an optimal addition of 2% TMQ to a mix containing 10% crepe rubber yields the best performance, improving stability and durability. mdpi.comscientific.net

Table 3: Effect of TMQ on Crepe Rubber Modified Asphalt (10% Crepe Rubber)

| TMQ Content (% w/w) | Penetration (dmm) | Marshall Stability (kg) | Rutting Factor (G*/Sinδ) after RTFOT (kPa) | Reference(s) |

| 0 | 60.10 | 1251.48 | 10.10 | mdpi.com |

| 1 | 63.50 | 1342.17 | 8.21 | mdpi.com |

| 2 | 68.70 | 1403.96 | 6.91 | mdpi.com |

| 3 | 70.20 | 1388.52 | 5.82 | mdpi.com |

The utility of TMQ extends beyond rubber to other polymer-based systems. It is incorporated into adhesives and sealants to improve their stability by preventing oxidative degradation, which can lead to discoloration and loss of adhesion. yushengmax.comchembroad.comjoss.nl In the coatings industry, TMQ serves as an antioxidant to protect against degradation from heat and UV radiation. chembroad.com This is particularly beneficial for high-performance coatings, such as those used in automotive and industrial applications, where it helps to prolong the service life and maintain aesthetic and protective qualities. chembroad.com Its use is also noted in the manufacturing of adhesive tape, wires, and cables. yushengmax.comrecarroll.com

Optimization of Additive Concentrations for Material Properties

The performance and longevity of polymeric materials are significantly enhanced by the inclusion of additives such as antioxidants. 2,2,4-Trimethyl-1,2-dihydroquinoline (B116575) (TMQ), particularly in its polymerized form, is a widely utilized antioxidant in the rubber industry. somaiya.edu.inchemicalbook.com Optimizing its concentration is crucial for maximizing the desirable properties of the material without introducing adverse effects.

Research into natural rubber vulcanizates has explored the varying concentrations of TMQ, ranging from 0 to 2.5 parts per hundred rubber (phr), to determine the optimal loading for desired characteristics. somaiya.edu.inamazonaws.com This optimization process is critical for balancing performance with control over the release of additives into the environment. somaiya.edu.in Studies have shown that the concentration of TMQ directly influences the physical and mechanical properties of the rubber, including tensile strength and fatigue resistance. somaiya.edu.inamazonaws.com

In a study on crepe rubber modified asphalt, the addition of TMQ was varied from 1% to 3% by weight. The results indicated that a 2% concentration of TMQ yielded the best performance in terms of penetration properties and stability. scientific.net Exceeding this optimal concentration led to a decrease in the stability of the rubberized asphalt. scientific.net This highlights the importance of precise concentration control to achieve the desired material enhancements.

The following interactive table illustrates the effect of varying TMQ concentrations on the properties of a natural rubber compound, as investigated in a study alongside the alkyl derivative of p-phenylene diamine (6PPD).

This table demonstrates a peak in both tensile strength and fatigue resistance at a TMQ concentration of 1.5 phr, indicating an optimal loading for this particular formulation.

Aging and Degradation Studies in Material Composites

Assessment of Thermo-Oxidative Aging Resistance

Polymers, especially those with unsaturation in their main chains like natural and synthetic rubbers, are susceptible to degradation from heat and oxygen. somaiya.edu.inamazonaws.com Antioxidants such as TMQ are incorporated to counteract this thermo-oxidative aging process. asianpubs.org TMQ functions by reacting with oxides and broken polymer chain ends, thereby preventing the propagation of oxidative degradation. somaiya.edu.in Its polymeric nature contributes to low volatility and migratory properties, which allows it to provide long-term thermal aging resistance. chemicalbook.comamazonaws.com

In studies on styrene-butadiene rubber (SBR) composites, the effectiveness of TMQ and its novel derivatives as antioxidants was evaluated. researchgate.net SBR vulcanizates containing TMQ were subjected to thermo-oxidative aging for several days. The retention of mechanical properties, such as tensile strength, was measured to quantify the antioxidant activity. After seven days of aging, the SBR composite with TMQ retained a significant percentage of its initial tensile strength, demonstrating its efficacy in providing thermo-oxidative stability. researchgate.net

Research on crepe rubber modified asphalt also highlights the role of TMQ in preventing degradation during short-term and long-term aging conditions. mdpi.com The addition of TMQ was found to stabilize the rubber phase within the asphalt and prevent aging, which was evident from the material's performance after being subjected to the Rolling Thin Film Oven Test (RTFOT), a standard procedure to simulate short-term aging. mdpi.com

The following table presents data from a study on the thermo-oxidative aging of SBR composites, showing the retention of tensile strength after seven days of aging for a blank sample, a sample with commercial TMQ, and samples with modified TMQ derivatives.

The data clearly indicates that TMQ significantly improves the thermo-oxidative stability of SBR compared to the unprotected material, and that its chemically modified derivatives can offer even greater protection. researchgate.net

Evaluation of Ozone Resistance

Ozone is a significant environmental factor that can cause severe degradation, particularly cracking, in unsaturated rubbers. google.como-ring-prueflabor.de While TMQ is an excellent antioxidant, its effectiveness as a standalone antiozonant is limited. wikipedia.org However, it plays a role in compositions designed to resist ozone attack.

Certain derivatives of this compound are known to act as ozone inhibitors in rubber formulations. google.com For instance, elastomeric compositions have been developed that include polymerized this compound to enhance ozone resistance. googleapis.com These formulations often involve blending highly unsaturated rubbers with ozone-resistant polymers and a quinoline-based antidegradant like TMQ. googleapis.com

Impact on Physical and Mechanical Properties (e.g., Tensile Strength, Fatigue to Failure)

The incorporation of this compound has a demonstrable impact on the essential physical and mechanical properties of polymer composites. The optimization of its concentration is key to enhancing these properties.

In natural rubber formulations, increasing the concentration of TMQ from 0 to 1.5 phr has been shown to progressively increase tensile strength. somaiya.edu.in A similar trend is observed for fatigue to failure, a measure of a material's durability under cyclic loading. somaiya.edu.inamazonaws.com This indicates that TMQ not only protects the material from chemical degradation but also contributes to its mechanical robustness.

A study on styrene-butadiene rubber (SBR) composites compared the mechanical properties of vulcanizates with no antioxidant (blank), with commercial TMQ, and with novel synthesized TMQ derivatives. The results showed that the inclusion of TMQ at a concentration of 1 phr significantly improved the tensile strength compared to the blank sample. researchgate.net

The table below summarizes the initial mechanical properties of SBR vulcanizates containing different antioxidant systems.

This data illustrates the positive impact of TMQ on the tensile strength of SBR composites, reinforcing its role as a multifunctional additive that enhances both durability and mechanical performance. researchgate.net

Pharmacological and Biological Research Investigations of 2,2,4 Trimethyl 1,2 Dihydroquinoline

Antioxidant and Anti-Inflammatory Modalities

Mechanisms of Oxidative Stress Reduction

Derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) have demonstrated notable antioxidant activity, primarily through the normalization of antioxidant enzyme function. In studies involving toxic liver injury, these compounds have been shown to correct the redox status in the liver. eco-vector.com One derivative, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, promotes the normalization of the antioxidant system in cases of acetaminophen-induced liver damage. nih.govnih.gov This is achieved by mitigating the decrease in reduced glutathione (B108866) and balancing the function of crucial antioxidant enzymes. nih.gov

Another derivative, 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, has also shown a pronounced antioxidant effect. nih.gov It helps to increase the total antioxidant activity in both the liver and serum. nih.gov The liver possesses a natural defense system against reactive oxygen species (ROS), which includes enzymes like superoxide (B77818) dismutase (SOD), catalase, glutathione peroxidase (GP), glutathione transferase (GT), and glutathione reductase (GR). nih.gov Research indicates that while toxic insults can lead to an adaptive increase in the activity of these enzymes, treatment with dihydroquinoline derivatives can help normalize their function, suggesting a restoration of the natural antioxidant balance. nih.gov

Modulation of Inflammatory Responses

The anti-inflammatory properties of this compound derivatives are significantly linked to their ability to modulate key inflammatory pathways, such as the NF-κB pathway, and reduce the production of pro-inflammatory cytokines. nih.govnih.gov The activation of the NF-κB signaling pathway is a critical step in the inflammatory response, often triggered by stimuli like toxins or pathogens, leading to the production of cytokines such as TNF-α and IL-1. nih.gov

In a state of cellular rest, NF-κB proteins are held in the cytoplasm by inhibitor proteins (IκB). nih.gov Upon stimulation, this inhibition is removed, allowing NF-κB to enter the nucleus and trigger the expression of inflammatory genes. nih.gov Research has shown that 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline can reduce the mRNA levels of pro-inflammatory cytokines and the NF-κB factor. nih.gov This action helps to alleviate inflammation. nih.gov By inhibiting the NF-κB pathway, these compounds can effectively interrupt the inflammatory cascade at a crucial point. nih.gov

Hepatoprotective Mechanisms and Therapeutic Potential of this compound Derivatives

Protection against Toxic-Induced Liver Injury

Derivatives of this compound have shown significant promise in protecting the liver from damage induced by various toxins, including acetaminophen (B1664979) and carbon tetrachloride (CCl4). nih.govnih.gov Carbon tetrachloride is a well-known hepatotoxin that induces liver injury through the generation of reactive free radicals, leading to oxidative stress, lipid peroxidation, inflammation, and apoptosis. nih.govresearchgate.net

Studies have demonstrated that 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a hepatoprotective effect against CCl4-induced liver injury in rats by inhibiting necrotic processes in the liver tissue through its antioxidant activity. nih.gov Similarly, 6,6'-methylene-bis(this compound) (MTDQ), a lipid-soluble derivative, has been found to prevent acute CCl4-induced liver injuries. nih.gov In the case of acetaminophen-induced liver damage, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to have a protective effect by reducing oxidative stress and subsequent inflammation and apoptosis. nih.govmdpi.com

Regulation of Redox Homeostasis and Apoptosis Pathways

The hepatoprotective effects of this compound derivatives are closely tied to their ability to regulate redox homeostasis and apoptosis pathways. In acetaminophen-induced liver injury, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline was found to reduce oxidative stress, which in turn led to a decrease in the activity of caspase-8 and caspase-9. nih.gov These caspases are key initiators of the ligand-induced and mitochondrial pathways of apoptosis, respectively. nih.govnih.gov By inhibiting these initiator caspases, the compound also suppressed the activity of the effector caspase-3, a central executioner of apoptosis. nih.gov

This regulation of apoptosis is a direct consequence of the compound's ability to restore redox balance. nih.gov In CCl4-induced liver injury, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has also been shown to regulate redox homeostasis and inhibit apoptosis. nih.gov The antioxidant properties of these compounds play a central role in preventing the cellular damage that triggers the apoptotic cascade. nih.gov

Implications for Liver Function Markers

The protective effects of this compound derivatives on the liver are reflected in the normalization of key liver function markers. nih.govnih.gov Alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are enzymes that are released into the bloodstream in elevated amounts when the liver is damaged. researchgate.netlitfl.com

In studies of CCl4-induced liver injury, treatment with 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline led to a significant decrease in the elevated serum levels of ALT, AST, and gamma-glutamyl transpeptidase (GGT). nih.gov Similarly, in acetaminophen-induced liver injury, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline administration reduced the serum levels of AST and ALT. nih.gov These findings provide biochemical evidence of the hepatoprotective efficacy of these compounds, indicating an improvement in liver function and a reduction in hepatocellular damage. nih.govnih.gov

Table of Liver Function Marker Changes

| Compound | Toxin | Liver Marker | Effect |

|---|---|---|---|

| 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | Carbon Tetrachloride | ALT, AST, GGT | Decreased Levels. nih.gov |

| 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | Acetaminophen | AST, ALT | Decreased Levels. nih.gov |

Antimicrobial and Metabolic Regulatory Activities

Research into this compound has explored its potential roles in combating microbial threats and regulating metabolic pathways, areas of critical importance in modern pharmacology.

Assessment of Antibacterial Properties

While direct studies on the antibacterial properties of this compound are not extensively detailed in the provided research, the broader class of quinoline (B57606) and dihydroquinoline derivatives is recognized for its significant antimicrobial potential. nih.gov Many molecules that feature a quinoline structure are known to exhibit antibacterial activity. nih.gov For instance, research into novel dihydroquinoline carboxamide derivatives has demonstrated notable anti-tubercular activity. In one study, specific synthesized derivatives, compounds 8g and 8h, showed significant efficacy against Mycobacterium tuberculosis H37Rv with Minimum Inhibitory Concentration (MIC) values of 0.39 and 0.78 μg/mL, respectively, while remaining non-toxic to cells. nih.gov This highlights the potential of the dihydroquinoline scaffold as a basis for developing new antibacterial agents. nih.gov The core structure is found in various natural compounds with biological activity and is a key component in the synthesis of fungicides and biocides. google.comchemotechnique.se

Investigations into Potential Antidiabetic Effects

The direct antidiabetic effects of this compound have not been the primary focus of the available studies. However, research on structurally related quinoline analogs suggests a potential for this class of compounds in diabetes management. Studies have shown that 2-hydroxyquinoline (B72897) and its analogs possess antidiabetic properties by inhibiting key carbohydrate-metabolizing enzymes, α-amylase and α-glucosidase. researchgate.net Specifically, 2-hydroxyquinoline was a potent inhibitor of both α-glucosidase and α-amylase, while the presence of methyl and hydroxyl groups on the quinoline structure was noted as being potentially beneficial for these effects. researchgate.net Other research has focused on different derivatives, such as those of dihydrobetulonic acid, which act as dual PPARα/γ agonists to normalize both glucose and lipid metabolism, indicating the versatility of the dihydro-scaffold in designing antidiabetic agents. mdpi.com

Inhibition of Lipid Peroxidation and Related Enzymes

A significant area of research for derivatives of this compound is their antioxidant activity, particularly the inhibition of lipid peroxidation. The derivative 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) has been shown to reduce oxidative stress by mitigating lipid peroxidation. nih.gov In studies involving acetaminophen-induced liver injury in rats, DHQ administration led to a decrease in the levels of diene conjugates (DC), which are primary products of lipid peroxidation. nih.gov

Furthermore, DHQ demonstrated an ability to modulate the activity of key antioxidant enzymes. It helped normalize the activity of superoxide dismutase (SOD) and catalase in the liver and restored glutathione S-transferase (GST) activity. nih.gov This restoration is believed to be a result of inhibiting free radical-induced oxidation. nih.gov Another study on a different derivative, 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BDHQ), also found that it promoted the normalization of antioxidant enzymes like superoxide dismutase, catalase, glutathione peroxidase, and glutathione reductase in rats with CCl4-induced liver damage. nih.gov

| Enzyme | Effect of DHQ Treatment | Significance |

|---|---|---|

| Superoxide Dismutase (SOD) | Normalization of activity | p < 0.01 vs. AAP group |

| Catalase | Normalization of activity | p < 0.01 vs. AAP group |

| Glutathione S-transferase (GST) | Restored activity | p < 0.01 vs. AAP group |

| Glutathione (GSH) Concentration | Restored levels | p < 0.01 vs. AAP group |

Comparative Biological Profiling of Dihydroquinoline Derivatives

Dihydroquinoline derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities. Their structural framework allows for modifications that can lead to a range of pharmacological effects, from anti-inflammatory and antioxidant to anticancer and cardioprotective actions. nih.gov

The parent compound, this compound, is a well-known aminic antioxidant used commercially as a stabilizer in materials like rubber. wikipedia.orgsomaiya.edu.in However, its derivatives have shown promise as precursors for various drugs. nih.gov For example, 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (ethoxyquin) has been used to prevent liver disease in animals, though its use in humans is limited by adverse effects. nih.gov

In contrast, the hydroxylated derivative, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ), demonstrates significant anti-inflammatory and hepatoprotective properties by reducing oxidative stress and apoptosis. nih.gov Further modification, such as the addition of a benzoyl group to create 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BDHQ), also yields a compound with potent hepatoprotective effects against toxin-induced liver damage. nih.gov